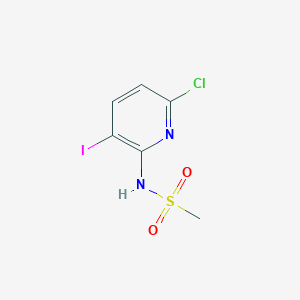
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which involves an aza-Michael addition .
Análisis De Reacciones Químicas
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different cyclic derivatives.
Common reagents used in these reactions include sulfonium salts, DBU, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various biological targets, including enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Piperazin-1-yl (pyridin-3-yl)methanone dihydrochloride: Another piperazine derivative with similar structural features[][4].
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties, which make it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13Cl2N3O |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8;;/h1-3,6,11H,4-5,7H2;2*1H |
Clave InChI |
CWQALWPYAQMICT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















